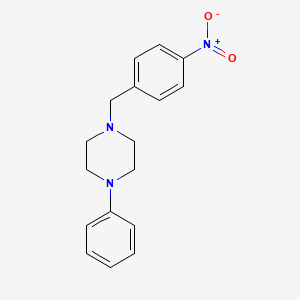![molecular formula C21H17N3O4 B5146862 N-[3-(benzoylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5146862.png)
N-[3-(benzoylamino)phenyl]-2-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(benzoylamino)phenyl]-2-methyl-3-nitrobenzamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a small molecule inhibitor that has been shown to have activity against a variety of enzymes, including kinases and proteases.
Mechanism of Action
The mechanism of action of N-[3-(benzoylamino)phenyl]-2-methyl-3-nitrobenzamide is not fully understood. However, it is known to inhibit the activity of certain enzymes, including kinases and proteases. It has been suggested that the compound may bind to the active site of these enzymes, preventing them from carrying out their normal functions. Further studies are needed to fully elucidate the mechanism of action of N-[3-(benzoylamino)phenyl]-2-methyl-3-nitrobenzamide.
Biochemical and Physiological Effects:
N-[3-(benzoylamino)phenyl]-2-methyl-3-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects in animal models. However, the compound has not yet been tested in humans, and its safety and efficacy in vivo are not fully understood.
Advantages and Limitations for Lab Experiments
N-[3-(benzoylamino)phenyl]-2-methyl-3-nitrobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to have activity against a variety of enzymes, making it a useful tool compound for investigating the role of specific enzymes in disease pathways. However, the compound has limitations as well. Its mechanism of action is not fully understood, and its safety and efficacy in vivo have not been established. Further studies are needed to fully evaluate the potential of N-[3-(benzoylamino)phenyl]-2-methyl-3-nitrobenzamide for use in lab experiments.
Future Directions
There are several future directions for research on N-[3-(benzoylamino)phenyl]-2-methyl-3-nitrobenzamide. One area of interest is the development of analogs with improved potency and selectivity. Another area of interest is the investigation of the compound's activity against specific enzymes in disease pathways. Additionally, studies are needed to evaluate the safety and efficacy of N-[3-(benzoylamino)phenyl]-2-methyl-3-nitrobenzamide in vivo, and to determine its potential as a therapeutic agent for cancer, inflammation, and other diseases.
Synthesis Methods
The synthesis of N-[3-(benzoylamino)phenyl]-2-methyl-3-nitrobenzamide involves a series of chemical reactions. The starting material is 3-nitroaniline, which is reacted with benzoyl chloride to form N-benzoyl-3-nitroaniline. This intermediate is then reacted with 2-methylbenzoyl chloride to form N-[3-(benzoylamino)phenyl]-2-methyl-3-nitrobenzamide. The synthesis of this compound has been optimized in recent years, and several modifications to the reaction conditions have been reported in the literature.
Scientific Research Applications
N-[3-(benzoylamino)phenyl]-2-methyl-3-nitrobenzamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have activity against a variety of enzymes, including kinases and proteases, and has been investigated as a potential therapeutic agent for cancer, inflammation, and other diseases. Several studies have reported the use of N-[3-(benzoylamino)phenyl]-2-methyl-3-nitrobenzamide as a tool compound to investigate the role of specific enzymes in disease pathways.
properties
IUPAC Name |
N-(3-benzamidophenyl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-14-18(11-6-12-19(14)24(27)28)21(26)23-17-10-5-9-16(13-17)22-20(25)15-7-3-2-4-8-15/h2-13H,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKNQUCNHJEXCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-benzamidophenyl)-2-methyl-3-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B5146785.png)





![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(4-pyrimidinylmethyl)amine](/img/structure/B5146816.png)
![methyl 4-({[(4-methylphenyl)sulfonyl]acetyl}amino)benzoate](/img/structure/B5146831.png)
![4-acetyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]benzamide](/img/structure/B5146837.png)

![2-(3,4-dimethoxybenzyl)-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5146848.png)
![N-(4-methoxyphenyl)-2-[5-({[(4-methylphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5146854.png)
![3-chloro-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5146857.png)
![1,11,12,13-tetrachloro-14,14-dimethoxy-6-azatetracyclo[9.2.1.0~2,10~.0~4,8~]tetradec-12-ene-5,7-dione](/img/structure/B5146863.png)